N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
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Overview
Description
N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves the reaction of substituted benzimidazole derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(1-Isobutyl-1H-benzimidazol-2-yl)methyl]benzamide: Another benzimidazole derivative with similar biological activities.
1-(1H-Benzimidazol-2-yl)methanamine: A simpler benzimidazole derivative used in various chemical syntheses.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Known for its applications in organic electronics.
Uniqueness
N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide stands out due to its unique combination of a benzimidazole core and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C21H18N4O3S/c26-20(25-21-23-18-8-4-5-9-19(18)24-21)16-12-10-15(11-13-16)14-22-29(27,28)17-6-2-1-3-7-17/h1-13,22H,14H2,(H2,23,24,25,26) |
InChI Key |
NZHFFUCNXSVGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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